molecular formula C8H17NO2 B8692989 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol CAS No. 4076-32-8

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol

Cat. No.: B8692989
CAS No.: 4076-32-8
M. Wt: 159.23 g/mol
InChI Key: KWLQXGKYBGCUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Pyrrolidin-1-yl)ethoxy]ethan-1-ol is a hydroxyl-terminated ether derivative featuring a pyrrolidine ring attached via an ethoxy spacer. Its molecular formula is C₈H₁₇NO₂ (molecular weight: 175.23 g/mol), with the structure HO-CH₂CH₂-O-CH₂CH₂-pyrrolidin-1-yl. The pyrrolidine ring (a five-membered secondary amine) confers basicity, while the hydroxyl and ether groups enhance hydrophilicity. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging the pyrrolidine moiety’s bioactivity and conformational flexibility .

Properties

CAS No.

4076-32-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)ethanol

InChI

InChI=1S/C8H17NO2/c10-6-8-11-7-5-9-3-1-2-4-9/h10H,1-8H2

InChI Key

KWLQXGKYBGCUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of pyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through distillation or other separation techniques to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The ethoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
This compound C₈H₁₇NO₂ 175.23 Hydroxyl, ether, pyrrolidine Pyrrolidine ring at terminal ethoxy
2-(2-Hydroxyethyl)-1-methylpyrrolidine C₇H₁₅NO 129.20 Hydroxyl, methyl-pyrrolidine Methyl substituent on pyrrolidine N
2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethan-1-ol C₈H₁₇ClO₄ 212.68 Hydroxyl, ether, chloro Chloro group replaces pyrrolidine
2-(2-Azidoethoxy)ethan-1-ol C₄H₉N₃O₂ 131.14 Hydroxyl, ether, azide Azide group for click chemistry
2-[2-(Benzylamino)ethoxy]ethan-1-ol C₁₁H₁₇NO₂ 195.95 Hydroxyl, ether, benzylamine Aromatic benzyl group

Physicochemical Properties

Basicity: The pyrrolidine ring in this compound (pKa ~11) is less basic than primary amines (e.g., benzylamino derivative, pKa ~10) but more basic than tertiary amines (e.g., 1-methylpyrrolidine, pKa ~9.5) due to reduced steric hindrance . Chloro and azido derivatives lack basic groups, rendering them neutral in physiological conditions .

Solubility: The hydroxyl and ether groups in the target compound enhance water solubility compared to purely alkylated analogs (e.g., 1-methylpyrrolidine). Aromatic derivatives (e.g., benzylamino) exhibit lower aqueous solubility due to hydrophobic π systems .

Reactivity :

  • Chloro and azido derivatives undergo nucleophilic substitution (e.g., SN2 for chloro, Huisgen cycloaddition for azido) .
  • The pyrrolidine group in the target compound participates in hydrogen bonding and acid-base interactions, useful in drug-receptor binding .

Research Findings and Trends

Drug Delivery : The hydroxyl and ether groups in this compound improve solubility of hydrophobic drugs, making it a candidate for prodrug design .

Supramolecular Chemistry: Ethoxyethanol derivatives with azide or pyridine groups (e.g., ) enable the construction of supramolecular assemblies for catalysis or sensing .

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